molecular formula C8H16ClNO3 B6606732 2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride CAS No. 142034-80-8

2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride

Cat. No.: B6606732
CAS No.: 142034-80-8
M. Wt: 209.67 g/mol
InChI Key: KMTZYOUCWRZAIM-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of cyclohexane, featuring an amino group and an acetic acid moiety. This compound is often used in peptide synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride typically involves the reaction of 2-aminocyclohexanol with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then acidified to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate various biochemical pathways, influencing cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Aminocyclohexaneacetic acid hydrochloride
  • 2-Aminocyclohexanecarboxylic acid
  • Cyclohexylamine derivatives

Uniqueness

2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and an acetic acid moiety. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-[(1S,2S)-2-aminocyclohexyl]oxyacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTZYOUCWRZAIM-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)OCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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